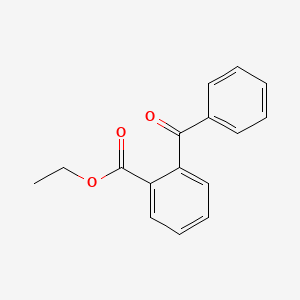

Ethyl 2-benzoylbenzoate

描述

Significance of Aromatic Esters in Advanced Organic Synthesis

Aromatic esters are a class of organic compounds characterized by an ester functional group (R-COO-R') attached to an aromatic ring. numberanalytics.com These compounds are pivotal in advanced organic synthesis for several reasons:

Versatile Intermediates: They serve as crucial building blocks in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnumberanalytics.com

Diverse Reactivity: Aromatic esters can undergo various chemical transformations, such as hydrolysis, reduction, and electrophilic substitution, making them highly adaptable in synthetic strategies. numberanalytics.com

Industrial Relevance: Their applications extend to various industries, including the production of fragrances, flavors, and materials. numberanalytics.comwaseda.jpwikipedia.org For instance, the pleasant smells of many fruits and flowers are due to the presence of esters. wikipedia.org

The synthesis of aromatic esters is a fundamental process in organic chemistry, with methods like Fischer-Speier esterification being widely employed. numberanalytics.com This reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol. numberanalytics.comwikipedia.org Researchers continuously seek to optimize these synthetic routes to improve yields and sustainability. numberanalytics.comwaseda.jp

Overview of 2-Benzoylbenzoate Scaffolds in Chemical Research

The 2-benzoylbenzoate scaffold, the core structure of Ethyl 2-benzoylbenzoate, is of particular interest to chemical researchers. This structural motif is a key component in various bioactive compounds and functional materials.

Recent research has demonstrated the utility of 2-benzoylbenzoate derivatives in divergent synthesis, where a single starting material can be directed to form different products by controlling reaction conditions. acs.orgbohrium.com For example, spiroindane-1,3-diones can be rearranged to produce either tritylone alcohols or 2-benzoylbenzoate esters simply by changing the solvent. acs.orgbohrium.comresearchgate.net This switchable synthesis highlights the scaffold's versatility. acs.orgbohrium.com

Furthermore, esters of 2-benzoylbenzoic acid have been investigated as photoremovable protecting groups. acs.orgbohrium.com This application is significant in syntheses where specific functional groups need to be temporarily masked and then revealed under controlled light-induced conditions. The benzoyl group plays a critical role in the binding affinity and specificity of these compounds towards certain molecular targets, such as enzymes.

Historical Context and Evolution of Research on 2-Benzoylbenzoate Derivatives

The foundation for the synthesis of 2-benzoylbenzoate derivatives lies in well-established reactions of organic chemistry. The parent compound, 2-benzoylbenzoic acid, is typically synthesized via a Friedel-Crafts acylation reaction between phthalic anhydride (B1165640) and benzene (B151609), using a Lewis acid catalyst like anhydrous aluminum chloride. guidechem.comprepchem.comgoogle.com This method has been a staple in organic synthesis for many years.

The esterification of 2-benzoylbenzoic acid to yield compounds like this compound often follows the Fischer-Speier esterification protocol, a reaction first described in 1895. wikipedia.orgmasterorganicchemistry.com This acid-catalyzed reaction between a carboxylic acid and an alcohol has been a cornerstone of ester synthesis for over a century. mdpi.com

Over time, research has evolved from establishing fundamental synthetic methods to exploring the nuanced reactivity and potential applications of these derivatives. Modern research focuses on developing more efficient and selective synthetic methodologies. For instance, studies have explored the use of different catalysts and reaction conditions to control the outcome of reactions involving the 2-benzoylbenzoate scaffold. acs.orgbohrium.com The investigation into their use as photoremovable protecting groups and in the synthesis of complex polycyclic structures demonstrates the ongoing expansion of their utility in advanced organic chemistry. acs.orgbohrium.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₃ chembk.com |

| Molecular Weight | 254.28 g/mol chembk.com |

| Melting Point | 59.5°C chembk.com |

| Boiling Point | ~357.5°C |

| Density | 1.2210 g/cm³ chembk.com |

| Flash Point | 160.3°C chembk.com |

| Refractive Index | 1.5600 (estimated) chembk.com |

| Appearance | White crystalline solid chembk.com |

| Odor | Special aromatic odor chembk.com |

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-benzoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-2-19-16(18)14-11-7-6-10-13(14)15(17)12-8-4-3-5-9-12/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWFVEFHQWJOKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278255 | |

| Record name | Ethyl o-benzoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-61-5 | |

| Record name | Ketonone E | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl o-benzoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 2-BENZOYLBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Benzoylbenzoate and Its Derivatives

Regioselective Synthesis from Spiroindane-1,3-diones

A notable and innovative approach to synthesizing 2-benzoylbenzoate esters involves the solvent-controlled regioselective rearrangement of spiroindane-1,3-diones. bohrium.comnih.govacs.org This method offers a divergent pathway to either tritylone alcohols or 2-benzoylbenzoate esters, depending on the reaction conditions. bohrium.comnih.govacs.org

Base-Controlled Rearrangement Pathways

The rearrangement of spiroindane-1,3-diones is initiated by converting the starting material into a mesylated intermediate. nih.govacs.org The choice and amount of base are crucial in directing the reaction towards the desired product. For the synthesis of 2-benzoylbenzoate derivatives, a screening of various strong organic and inorganic bases revealed that 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly effective. nih.govacs.org

Optimal conditions for the formation of 2-benzoylbenzoate derivatives were established using 2.5 equivalents of DBU at 70 °C. bohrium.comacs.org This base-controlled pathway facilitates a ring expansion of the spiroindane-1,3-dione intermediate, ultimately leading to the aromatization that forms the 2-benzoylbenzoate structure. acs.org

Solvent-Dependent Regioselectivity in Rearrangement Reactions

A key feature of this synthetic strategy is the profound influence of the solvent on the reaction outcome. bohrium.comnih.govacs.org When the rearrangement is conducted in an alcohol solvent, such as ethanol (B145695), the reaction selectively yields 2-benzoylbenzoate ester derivatives. bohrium.comnih.govacs.org In contrast, performing the reaction in acetonitrile (B52724) leads to the formation of tritylone alcohols. bohrium.comnih.govacs.org

This solvent-dependent regioselectivity provides a powerful tool for synthetic chemists, allowing for a switchable synthesis of two different classes of compounds from a common precursor. bohrium.comnih.gov The use of different alcohols as solvents has been investigated to broaden the scope of accessible 2-benzoylbenzoate derivatives. bohrium.com

The proposed mechanism for the formation of 2-benzoylbenzoate esters in an alcoholic solvent involves a ring expansion to a diene intermediate, followed by aromatization to yield the final product. acs.org

Substrate Scope and Limitations in Spiroindane-1,3-dione Rearrangements

The substrate scope for the synthesis of 2-benzoylbenzoate derivatives from spiroindane-1,3-diones has been explored to understand its applicability. bohrium.comnih.govacs.org The reaction demonstrates good tolerance for various substituents on the phenyl group of the R substitution. bohrium.comnih.gov For instance, substitutions at the ortho-position of the phenyl group are well-tolerated, providing the corresponding products in good yields. nih.govacs.org

The electronic effects of substituents at the meta- and para-positions appear to have little influence on the reaction's success. bohrium.comnih.gov Furthermore, alkyl substituents are also compatible with the reaction conditions. bohrium.comnih.gov However, a limitation was observed when an ethyl substituent was used for the R group, as no desired product was formed. nih.govacs.org

Below is a table summarizing the yields of various ethyl 2-benzoylbenzoate derivatives synthesized through this method.

| Entry | R Group | Product | Yield (%) |

| 1 | [1,1':3',1"-Terphenyl]-4'-yl | Ethyl 2-([1,1':3',1"-terphenyl]-4'-carbonyl)benzoate | 68 |

| 2 | 2-Methylphenyl | Ethyl 2-(2-methylbenzoyl)benzoate | 57 |

Yields are reported over two steps.

Electroreductive Coupling Strategies

Electroreductive coupling represents another significant avenue for the synthesis of derivatives related to this compound. This method utilizes an electrochemical reduction to initiate a carbon-carbon bond-forming reaction between two different carbonyl compounds. nih.govbeilstein-archives.orgbeilstein-journals.orgresearchgate.net

Mechanistic Investigations of Electroreductive Pathways

The electroreductive coupling of 2-acylbenzoates with α,β-unsaturated carbonyl compounds is initiated by the reduction of the 2-acylbenzoate substrate. nih.govbeilstein-archives.orgbeilstein-journals.org Cyclic voltammetry studies have shown that the reduction potentials of the 2-acylbenzoate substrates are in a range where the α,β-unsaturated carbonyl acceptors are not reduced. nih.govbeilstein-journals.org

Two primary mechanistic pathways are considered for the reductive coupling. One path involves the radical addition of an O-trimethylsilyl radical, formed from the one-electron reduction and subsequent silylation of the 2-acylbenzoate, to the activated alkene. This is followed by another one-electron reduction to form an enolate anion. The alternative path suggests the anionic addition of an O-trimethylsilyl anion, formed via a two-electron reduction of the 2-acylbenzoate, to the alkene. researchgate.net Density Functional Theory (DFT) calculations have been employed to study the subsequent cyclization steps that determine the final product. nih.govbeilstein-archives.org

Product Selectivity Control in Electroreductive Reactions

Product selectivity in the electroreductive coupling of 2-acylbenzoates with α,β-unsaturated carbonyl compounds is highly dependent on the substituents of the starting materials and the nature of the activated alkene. nih.govbeilstein-archives.orgbeilstein-journals.org For instance, the reaction of methyl 2-acylbenzoates with acrylonitrile (B1666552) in the presence of chlorotrimethylsilane (B32843) (TMSCl) can yield either 2-cyanonaphthalen-1-ols or 3-(3-cyanoethyl)phthalides. nih.govbeilstein-archives.org The regioselectivity is influenced by the position of methoxy (B1213986) substituents on the aromatic ring of the 2-acylbenzoate. nih.govbeilstein-archives.org

In a notable case, the electroreductive coupling of mthis compound with acrylonitrile resulted primarily in the formation of 3-phenylphthalide (B1295097) (42% yield) along with a smaller amount of the expected 3-(3-cyanoethyl)phthalide derivative (24% yield). nih.gov

Conversely, when methyl vinyl ketone is used as the coupling partner instead of acrylonitrile, 3-(3-oxobutyl)phthalides are obtained as the sole products across a range of 2-acylbenzoate substrates. nih.govbeilstein-archives.orgbeilstein-journals.org This highlights the critical role of the Michael acceptor in directing the reaction pathway.

The following table presents the product distribution for the electroreductive coupling of various methyl 2-acylbenzoates with acrylonitrile.

| Entry | Substrate | Naphthol Product (Yield %) | Phthalide Product (Yield %) |

| 1 | Methyl 2-formylbenzoate | 3a (56%) | - |

| 2 | Methyl 4-methoxy-2-formylbenzoate | 3b (73%) | - |

| 3 | Methyl 3-methoxy-2-formylbenzoate | 3c (73%) | - |

| 4 | Methyl 5,6-dimethoxy-2-formylbenzoate | 3d (35%) | 4d (33%) |

| 5 | Methyl 6-methoxy-2-formylbenzoate | - | 4e (67%) |

| 6 | Methyl 4,5,6-trimethoxy-2-formylbenzoate | - | 4f (63%) |

| 7 | Methyl 2-acetylbenzoate | 3g (65%) | - |

| 8 | Mthis compound | - | 4h (24%) + 3-Phenylphthalide (42%) |

Advanced Synthetic Routes to 2-Benzoylbenzoate Esters

Advanced synthetic strategies for 2-benzoylbenzoate esters focus on creating diverse analogs and performing specific functional group transformations. These methods expand the utility of the 2-benzoylbenzoate scaffold, enabling its incorporation into more complex molecular architectures and materials.

Preparation of Vinyl 2-benzoylbenzoate and Related Analogs

The synthesis of vinyl esters, including analogs of this compound, is a key transformation for producing monomers for polymerization and introducing versatile chemical handles.

A general and widely used method for synthesizing vinyl esters is the transvinylation of a carboxylic acid with vinyl acetate (B1210297), often catalyzed by a palladium salt. A patented method for producing vinyl benzoate (B1203000), a close analog, involves reacting benzoic acid with vinyl acetate in the presence of a supported Pd/C solid catalyst. google.com The reaction is typically performed by heating the mixture under reflux for several hours. google.com For instance, reacting benzoic acid and vinyl acetate with a specific catalyst at 80°C for 12 hours can achieve a selectivity for vinyl benzoate as high as 97.46%. google.com This methodology is conceptually applicable to 2-benzoylbenzoic acid for the synthesis of vinyl 2-benzoylbenzoate.

More complex analogs can also be prepared through targeted reactions. For example, (2-hydroxy-3-methacryloxy)propyl ortho-benzoylbenzoate was synthesized by reacting ortho-benzoylbenzoic acid with glycidyl (B131873) methacrylate (B99206). google.com The reaction, catalyzed by tetramethylammonium (B1211777) chloride, proceeds by heating the mixture, resulting in the opening of the epoxide ring of glycidyl methacrylate by the carboxylic acid. google.com This process yielded the desired product with a conversion rate of approximately 96%. google.com

Table 1: Synthesis of 2-Benzoylbenzoate Analogs

| Product | Reactants | Catalyst | Conditions | Selectivity/Conversion | Source(s) |

|---|---|---|---|---|---|

| Vinyl benzoate | Benzoic acid, Vinyl acetate | Supported Pd/C | 80°C, 12 hours, reflux | 97.46% selectivity | google.com |

| (2-Hydroxy-3-methacryloxy)propyl ortho-benzoylbenzoate | ortho-Benzoylbenzoic acid, Glycidyl methacrylate | Tetramethylammonium chloride | ~70°C, 2.5 hours | ~96% conversion | google.com |

Functional Group Transformations of 2-Benzoylbenzoate Esters

The ester and ketone functionalities of 2-benzoylbenzoate esters allow for a variety of chemical modifications, including hydrolysis and intramolecular cyclization, which can generate new molecular structures. acs.org

The ester group of 2-benzoylbenzoate derivatives can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 2-benzoylbenzoic acid and the alcohol component. acs.org Studies on the methyl ester of 2-benzoylbenzoate have shown that it can be easily hydrolyzed under basic conditions to afford 2-benzoylbenzoic acid in 73% yield. acs.org

The alkaline hydrolysis of methyl 2-benzoylbenzoates is a well-studied process. rsc.orgresearchgate.net The reaction exhibits intramolecular catalysis, where the neighboring benzoyl group participates in the reaction mechanism. rsc.orgpsu.edu This neighboring group participation leads to a significant rate enhancement compared to the hydrolysis of simple methyl benzoates. psu.edu The proposed mechanism for the alkaline hydrolysis of certain 2-acylbenzoates involves an initial, reversible attack of the hydroxide (B78521) ion on the keto-carbonyl group, followed by a rate-determining intramolecular attack on the ester-carbonyl group. researchgate.net This contrasts with the hydrolysis of other esters where the rate-determining step is the direct attack of the hydroxide anion on the ester carbonyl. researchgate.net

Intramolecular cyclization reactions of 2-benzoylbenzoate esters and their derivatives are valuable for constructing cyclic compounds, such as lactones and other heterocyclic systems.

A key transformation is the reduction of the ketone followed by intramolecular cyclization. For instance, the methyl ester of 2-benzoylbenzoate can be reduced and subsequently undergo intramolecular cyclization to yield a γ-lactone product, 3-phenylphthalide, in 80% yield. acs.org This type of reaction demonstrates the utility of the 2-benzoylbenzoate structure as a precursor to bicyclic systems. acs.org

Photochemical reactions also provide a route to intramolecular cyclization. The photolysis of 2-benzoylbenzoate esters in the presence of a hydrogen donor can lead to cyclized products. researchgate.netoup.com For example, upon irradiation, 2-benzyloxythis compound undergoes photocyclization through remote hydrogen abstraction to form a lactone. oup.com The mechanism of photolysis for 2-benzoylbenzoate esters can involve the formation of an intermediate radical followed by intramolecular cyclization to yield an alcohol and a lactone byproduct. acs.org Similarly, S-aryl 2-benzoylbenzothioates, which are thioester analogs, undergo photochemical transformation to 3-phenyl-3-arylthiobenzofuranones through an intramolecular cyclization process. rsc.org Another related cyclization involves the treatment of o-(trialkylsilylmethyl)phenyl ketones with a strong base like lithium diisopropylamide (LDA), which can lead to the formation of benzocyclobuten-1-ol derivatives via intramolecular cyclization of the resulting benzylic carbanions. nih.gov

Table 2: Functional Group Transformations of 2-Benzoylbenzoate Esters

| Starting Material | Reaction Type | Conditions / Reagents | Product | Yield | Source(s) |

|---|---|---|---|---|---|

| Mthis compound | Hydrolysis | Basic conditions | 2-Benzoylbenzoic acid | 73% | acs.org |

| Mthis compound | Reduction / Intramolecular Cyclization | Not specified | γ-Lactone (3-phenylphthalide) | 80% | acs.org |

| 2-Benzyloxythis compound | Photochemical Intramolecular Cyclization | Irradiation (light) | Lactone | Not specified | oup.com |

Reactivity and Photochemical Mechanisms of Ethyl 2 Benzoylbenzoate

Photochemical Reactions of 2-Benzoylbenzoate Esters

The photochemistry of 2-benzoylbenzoate esters is characterized by a series of complex reactions initiated by the absorption of light. These reactions involve various intermediates and pathways, including hydrogen abstraction, cyclization, and isomerization, which are dictated by the molecular structure, substituents, and reaction environment.

Remote Hydrogen Abstraction Processes

Upon photoexcitation, the carbonyl oxygen of the benzoyl group in 2-benzoylbenzoate esters can abstract a hydrogen atom from a remote position within the same molecule. This intramolecular process is a key step in many subsequent photochemical transformations. The reaction is analogous to the Norrish Type II reaction, where the excited carbonyl group acts as a radical, leading to the formation of a 1,4-biradical intermediate.

In related systems, such as arenecarboxylic acid esters, the photoexcited carbonyl oxygen has been observed to abstract a hydrogen atom from an allylic position of a substrate alkene. lookchem.com Similarly, the photolysis of certain 2-benzoylbenzoate derivatives in the presence of a hydrogen-donating solvent like 2-propanol can lead to intermolecular hydrogen atom abstraction. acs.org However, the focus of intramolecular processes involves the abstraction from the ethyl ester chain or other parts of the molecule. The initial step often involves the formation of primary allyl radicals through hydrogen migration from a methylene (B1212753) group to the photo-initiator fragment, which in this case is the excited benzoyl moiety. nih.gov

The efficiency of remote hydrogen abstraction is significantly influenced by the presence and nature of substituents on the aromatic rings of the 2-benzoylbenzoate structure. Substituents can alter the electronic properties of the excited state and the stability of the resulting radical intermediates.

Electron-withdrawing groups can impact reaction rates. For instance, in different but related photo-responsive systems like azobenzene (B91143) derivatives, electron-withdrawing groups have been shown to have a retarding effect on isomerization rates. mdpi.com While the specific mechanism differs, the principle that substituents modulate photochemical reactivity is broadly applicable. The influence of substituents on the formation of supramolecular structures through hydrogen bonding has also been noted in benzoic acid derivatives, which can affect the proximity and orientation of reactive sites within a molecule. researchgate.net The efficiency of hydrogen abstraction is dependent on the bond dissociation energy of the C-H bond from which the hydrogen is abstracted.

Detailed research findings on specific substituent effects on the hydrogen abstraction in ethyl 2-benzoylbenzoate are an active area of investigation.

The conformation of the this compound molecule plays a crucial role in determining the outcome of its photochemical reactions, particularly photocyclization. For remote hydrogen abstraction to occur efficiently, the molecule must adopt a conformation where the target hydrogen atom is spatially accessible to the excited benzoyl carbonyl group.

Conformational restrictions can be used to control the geometry of the reactants and steer the photoreaction toward a selective product. researchgate.net If the molecule is held in a rigid conformation that prevents the close approach of the carbonyl oxygen and a remote hydrogen, the photocyclization pathway may be inhibited or an alternative reaction may be favored. This principle is demonstrated in the photochemistry of various organic molecules where the stereochemical requirements are strict. For example, in the photolysis of cis-2-phenylcyclohexyl 4-cyanobenzoate, the molecule first undergoes isomerization to the trans form before photofragmentation can occur, highlighting the importance of a specific conformation for the reaction to proceed. researchgate.net

Intramolecular Photocyclization Pathways

Following remote hydrogen abstraction, the resulting biradical intermediate can undergo several transformations, with intramolecular photocyclization being a prominent pathway. This process typically leads to the formation of new ring structures.

One observed pathway for a related methyl ester of 2-(2-methylbenzoyl)benzoic acid involves intramolecular hydrogen-atom abstraction, trapping of the corresponding biradical with oxygen, and subsequent reactions. acs.org A more direct pathway involves the formation of photoenols, which are key intermediates. These photoenols can then undergo intramolecular lactonization to yield cyclic products. acs.org The ability to undergo intramolecular [2+2] cycloadditions is another significant pathway for related systems containing unsaturated bonds, leading to the formation of complex bicyclic fragments. beilstein-journals.org

Cis-Trans Photoisomerization in Related 4-Oxo Carboxylic Esters

While this compound itself does not possess a double bond amenable to simple cis-trans isomerization in its core structure, this photochemical process is highly relevant in related compounds, such as those containing azobenzene units or other C=C double bonds. nih.govbeilstein-journals.org Photoisomerization involves the interconversion between two geometric isomers upon light absorption. beilstein-journals.org

In related ester systems, such as cis-2-phenylcyclohexyl 4-cyanobenzoate, photochemical excitation leads to cis-trans isomerization as a primary step before other reactions like photofragmentation take place. researchgate.net This process is often reversible, with one wavelength of light promoting the forward reaction (e.g., trans to cis) and another wavelength or heat causing the reverse reaction. beilstein-journals.orgelsevierpure.com The rate of this process is highly dependent on the solvent and the molecular structure. elsevierpure.com For example, the thermal cis-to-trans isomerization of azobenzene-4,4′-dicarboxylic acid is influenced by solvent polarity and substituents. mdpi.com

| Compound | Solvent | Process | Rate Constant (k) | Half-life (t½) |

|---|---|---|---|---|

| Azobenzene Amide (L1) | DMSO | Thermal cis to trans | 2.3 × 10⁻⁶ s⁻¹ | 82.3 h |

| 4DAzC | Ethyl Acetate (B1210297) | Thermal cis to trans | - | - |

Data for the table was adapted from studies on azobenzene derivatives to illustrate the concept of photoisomerization kinetics. nih.govelsevierpure.com

Excited State Dynamics and Reactive Intermediates in Photolysis

The photolysis of this compound and its derivatives involves a cascade of short-lived excited states and reactive intermediates. Upon absorption of UV light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state.

Laser flash photolysis studies on the methyl ester of 2-(2-methylbenzoyl)benzoic acid have identified key reactive intermediates. acs.org The primary process is often photoenolization, leading to the formation of transient species known as photoenols. These photoenols, which have distinct absorption maxima (e.g., around 390 nm), decay on the microsecond to millisecond timescale. acs.org

The decay of these intermediates can proceed through several channels:

Biradical Formation : Intramolecular hydrogen abstraction leads to the formation of biradicals. acs.org

Reformation of Starting Material : The photoenols can revert to the original ester via a 1,5-hydrogen shift. acs.org

Formation of Products : The intermediates can proceed to form stable photoproducts through pathways like lactonization. acs.org

The photolysis of other benzoate (B1203000) esters, such as benzyl (B1604629) benzoate, is known to produce benzoyl radicals through the cleavage of the ester bond. researchgate.net These highly reactive radicals can then initiate a variety of subsequent reactions, including abstracting hydrogen atoms from the solvent. nih.gov

| Intermediate | Observed λₘₐₓ | Lifetime (τ) | Decay Pathway |

|---|---|---|---|

| Photoenol (3Z) | 390 nm | 6.5 µs | Reforms starting material (intramolecular 1,5-H shift) |

| Photoenol (3E) | 390 nm | 162 µs | Reforms starting material (solvent-assisted) |

| Photoenol (4Z) | 390 nm | 15 µs | - |

| Photoenol (4E) | 390 nm | 3.6 ms | Intramolecular lactonization |

Table data is derived from the study of 2-(2-methylbenzoyl)benzoic acid methyl ester (compound 3) and a related analogue (compound 4). acs.org

Triplet State Reactivity

The photochemical behavior of this compound is largely dictated by the benzophenone (B1666685) moiety within its structure. Upon absorption of ultraviolet light, the molecule is promoted from its singlet ground state (S₀) to an excited singlet state (S₁). Through a highly efficient process known as intersystem crossing (ISC), this S₁ state rapidly converts to the more stable and longer-lived triplet state (T₁). This triplet state is a diradical, with unpaired electrons located on the carbonyl oxygen and the aromatic ring, making it a highly reactive species.

The reactivity of the triplet state is central to its role in photochemistry. One of the key reactions of triplet benzophenones is hydrogen abstraction. The electrophilic oxygen atom of the carbonyl group in the triplet state can abstract a hydrogen atom from a suitable donor molecule (R-H), leading to the formation of a ketyl radical and a substrate radical (R•). While specific studies on this compound are limited, its reactivity is expected to mirror that of other benzophenone derivatives. The general mechanism is as follows:

Photoexcitation and Intersystem Crossing: C₆H₅COC₆H₄COOC₂H₅ (S₀) + hν → C₆H₅COC₆H₄COOC₂H₅ (S₁) → ³[C₆H₅COC₆H₄COOC₂H₅]* (T₁)

Hydrogen Abstraction: ³[C₆H₅COC₆H₄COOC₂H₅]* (T₁) + R-H → [C₆H₅C(•)OHC₆H₄COOC₂H₅] + R•

The efficiency of this process depends on the nature of the hydrogen donor (R-H). Solvents with easily abstractable hydrogens, such as alcohols or alkanes, are particularly susceptible to this reaction. This reactivity allows this compound to act as a photosensitizer, initiating radical reactions in other molecules. Furthermore, the triplet state can participate in energy transfer processes, where it transfers its excitation energy to another molecule, returning to its ground state while promoting the acceptor molecule to its triplet state. This is a critical process in photosensitized reactions where the acceptor molecule cannot be efficiently excited directly.

Radical Formation and Dimerization

Following the initial hydrogen abstraction by the triplet state of this compound, a ketyl radical is formed. This radical is a key intermediate that can undergo several subsequent reactions, including dimerization. The ketyl radicals are relatively stable but can couple with each other, particularly at high concentrations, to form a pinacol-type dimer.

The process can be summarized as:

Formation of Ketyl Radicals: As described above, two molecules of this compound are excited to their triplet state and abstract hydrogen atoms from a donor (e.g., a solvent molecule like propan-2-ol), yielding two ketyl radicals. 2 ³[C₆H₅COC₆H₄COOC₂H₅]* + 2 (CH₃)₂CHOH → 2 [C₆H₅C(•)OHC₆H₄COOC₂H₅] + 2 (CH₃)₂C(•)OH

Dimerization: The two ketyl radicals then combine to form a stable dimer. 2 [C₆H₅C(•)OHC₆H₄COOC₂H₅] → [C₆H₅C(OH)C₆H₄COOC₂H₅]₂

This dimerization pathway is a characteristic reaction of benzophenone and its derivatives upon photochemical activation in the presence of hydrogen donors. The resulting dimer is a complex molecule containing a new carbon-carbon bond linking the two original benzoyl groups. The formation of such products is strong evidence for a radical-mediated photochemical mechanism.

Ligand Chemistry and Coordination Behavior in Metal Complexes

Complexation with Transition Metals (e.g., Copper(II) Complexes)

This compound, or more commonly its hydrolyzed form, 2-benzoylbenzoic acid, can act as a versatile ligand for transition metal ions. The carboxylate group is the primary site for coordination, binding to metal centers through its oxygen atoms. The coordination chemistry of benzoates with transition metals like copper(II) has been extensively studied, revealing a variety of structural motifs. scispace.comresearchgate.netresearchgate.netwikipedia.org

Copper(II) benzoate complexes, for instance, can exist in several forms depending on factors like hydration and the presence of other ancillary ligands. wikipedia.org A well-known structure is the dimeric "Chinese lantern" paddlewheel configuration, where two copper(II) ions are bridged by four benzoate ligands. wikipedia.org In this arrangement, each copper center can also have an axial ligand, often a solvent molecule like water or tetrahydrofuran (B95107) (THF). scispace.com

The coordination modes of the benzoate ligand can be diverse:

Monodentate: The carboxylate group binds to a single metal ion through one of its oxygen atoms.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a chelate ring.

Bidentate Bridging: The carboxylate group bridges two different metal ions, a common feature in polynuclear complexes and coordination polymers. researchgate.netmdpi.com

The specific coordination is influenced by the reaction conditions and the steric and electronic properties of other ligands in the coordination sphere. For example, in the presence of diimine ligands like 2,2'-bipyridine, copper(II) can form mononuclear or dinuclear complexes where the benzoate ligand adopts monodentate or bridging roles. eurjchem.com

| Complex Type | Metal Ion | Benzoate Coordination Mode | Ancillary Ligands | Resulting Structure |

|---|---|---|---|---|

| Dimeric Copper Benzoate | Copper(II) | Bidentate Bridging | Water, THF | "Chinese Lantern" Paddlewheel Dimer scispace.comwikipedia.org |

| Polymeric Cobalt Benzoate | Cobalt(II) | Bidentate Bridging & Four-dentate | None | Polymeric Chain researchgate.net |

| Mononuclear Copper Benzoate | Copper(II) | Monodentate | 2,2'-Bipyridine, Water | Distorted Square Pyramidal eurjchem.com |

| Polymeric Lead Benzoate | Lead(II) | Chelating & Bridging | Water | 1D Coordination Polymer mdpi.com |

Electron Transfer Reactions in Metal-Bound Systems

Electron transfer (ET) is a fundamental process in the chemistry of transition metal complexes. These reactions can be broadly classified into two categories: outer-sphere and inner-sphere mechanisms. rsc.orglibretexts.org The nature of the ligands coordinated to the metal centers plays a crucial role in determining which pathway is favored.

Outer-Sphere Electron Transfer: In this mechanism, the electron is transferred between two metal complexes whose coordination spheres remain intact. rsc.org The electron tunnels through space from the reductant to the oxidant. The rate of this process is influenced by the distance between the complexes and the energy required to reorganize the coordination spheres and solvent molecules upon the change in the metal's oxidation state.

Inner-Sphere Electron Transfer: This mechanism involves the formation of a bridged intermediate where a ligand is simultaneously coordinated to both the oxidizing and reducing metal centers. libretexts.org The electron is then transferred through this bridging ligand. For this to occur, one of the complexes must be substitutionally labile to allow the bridging ligand from the other complex to coordinate.

Ligands like benzoate are well-suited to act as bridging ligands in inner-sphere electron transfer reactions. libretexts.org The carboxylate group can coordinate to one metal center (e.g., an inert oxidant) and use its second oxygen atom to bind to a second, labile metal center (e.g., a reductant). The conjugated π-system of the aromatic ring can facilitate the passage of the electron between the two metal ions. researchgate.net

A hypothetical inner-sphere ET reaction involving a benzoate bridge can be envisioned as follows:

[CoIII(NH₃)₅(O₂CC₆H₄COC₂H₅)]2+ + [CrII(H₂O)₆]2+ → [(NH₃)₅CoIII-(O₂CC₆H₄COC₂H₅)-CrII(H₂O)₅]4+ + H₂O ↓ Electron Transfer [(NH₃)₅CoII-(O₂CC₆H₄COC₂H₅)-CrIII(H₂O)₅]4+ ↓ Dissociation [CoII(H₂O)₆]2+ + [CrIII(H₂O)₅(O₂CC₆H₄COC₂H₅)]2+ + 5NH₃

In this sequence, the benzoate ligand acts as a conduit for the electron, directly linking the redox event to a ligand substitution process. The efficiency of the electron transfer is dependent on the electronic coupling between the metal ions and the bridging ligand. researchgate.net

Spectroscopic and Structural Elucidation of Ethyl 2 Benzoylbenzoate Compounds

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the structural elucidation of organic molecules like ethyl 2-benzoylbenzoate. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and High-Resolution Mass Spectrometry (HRMS) each offer unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In ¹H NMR spectroscopy, the ethyl group protons are characteristically observed at specific chemical shifts (δ). The methyl (CH₃) protons typically appear as a triplet around δ 1.2-1.4 ppm, while the methylene (B1212753) (OCH₂) protons present as a quartet around δ 4.2-4.4 ppm. rsc.org The aromatic protons, located on the two benzene (B151609) rings, produce a complex series of multiplets in the downfield region, generally between δ 7.2 and δ 8.2 ppm. rsc.orgacs.org The specific splitting patterns and coupling constants (J) within this region are dictated by the substitution pattern on the aromatic rings.

¹³C NMR spectroscopy provides complementary information. The carbons of the ethyl group resonate at the higher field end of the spectrum. The carbonyl carbons of the ester and ketone groups are particularly diagnostic, appearing significantly downfield, with the ketone carbonyl (C=O) typically around 196-198 ppm and the ester carbonyl (COO) around 167 ppm. acs.org The aromatic carbons are observed in the approximate range of 125-144 ppm. acs.org The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the compound's constitution.

Table 1: Typical NMR Spectroscopic Data for this compound Analogs

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Ethyl (-CH₃) | 1.2 - 1.4 | Triplet (t) |

| ¹H | Ethyl (-OCH₂-) | 4.2 - 4.4 | Quartet (q) |

| ¹H | Aromatic (Ar-H) | 7.2 - 8.2 | Multiplet (m) |

| ¹³C | Ethyl (-CH₃) | ~14 | - |

| ¹³C | Ethyl (-OCH₂-) | ~61 | - |

| ¹³C | Aromatic (Ar-C) | 125 - 144 | - |

| ¹³C | Ester (COO) | ~167 | - |

Note: Exact chemical shifts and coupling constants can vary based on the solvent and specific molecular environment. Data is compiled from analogous structures. acs.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy probe the vibrational and electronic properties of this compound, respectively, providing key data for functional group identification and electronic structure.

IR spectroscopy is highly effective for confirming the presence of the molecule's key functional groups. The most prominent absorption bands are associated with the carbonyl groups. The ester carbonyl (C=O) stretch is typically observed in the range of 1715-1730 cm⁻¹, while the ketone carbonyl stretch appears at a lower frequency, around 1670 cm⁻¹. epo.orgorgchemboulder.comlibretexts.org The difference in frequency is due to the conjugation of the ketone with the aromatic ring. Additionally, the C–O stretch of the ester group appears as a strong band in the 1300-1000 cm⁻¹ region. orgchemboulder.com Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹. The NIST Chemistry WebBook provides an evaluated IR spectrum for this compound, showing characteristic absorptions. nist.gov

UV-Vis spectroscopy provides information about the conjugated π-systems within the molecule. As a benzophenone (B1666685) derivative, this compound is expected to exhibit strong UV absorption, a property exploited in its application as a photoinitiator. epo.org

Table 2: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | >3000 | Medium |

| Ester C=O | Stretch | ~1725 | Strong |

| Ketone C=O | Stretch | ~1670 | Strong |

Data compiled from general spectroscopic principles and reported values for related compounds. epo.orgorgchemboulder.com

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places).

For this compound (C₁₆H₁₄O₃), the calculated monoisotopic mass is 254.0943 g/mol . HRMS analysis, often using electrospray ionization (ESI), would measure the m/z of the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The experimentally determined mass is then compared to the calculated mass. A close match (typically within 5 ppm) confirms the elemental composition of the molecule, distinguishing it from other isomers or compounds with the same nominal mass. acs.org This technique is routinely used to confirm the identity of newly synthesized batches of the compound and its derivatives. rsc.orgacs.org

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. Programs like SHELX are commonly used to solve and refine the crystal structure from the diffraction data. figshare.com While the specific crystal structure of the parent this compound is not widely published, extensive crystallographic studies have been performed on closely related 2-benzoylbenzoate complexes and derivatives. tandfonline.comresearchgate.netresearchgate.net These studies establish the methodology and the types of structural features that can be elucidated.

The data from X-ray crystallography reveals how individual molecules of this compound pack together in the crystal. This packing is governed by a network of non-covalent intermolecular interactions. In related benzophenone and benzoate (B1203000) structures, common interactions include C-H···π interactions, where a hydrogen atom on one molecule interacts with the electron-rich π-system of an aromatic ring on a neighboring molecule. nih.govtandfonline.com

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules often play a significant role in stabilizing the crystal lattice. researchgate.net The analysis of these weak interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. The percentage of void space within the crystal lattice can also be calculated, indicating the efficiency of the molecular packing. nih.gov

The solid-state structure provides a detailed snapshot of the molecule's preferred conformation. A key feature of benzophenone-containing molecules like this compound is the conformation of the two aromatic rings relative to the central ketone. Due to steric hindrance, the rings are not coplanar but are twisted out of the plane of the carbonyl group, adopting a propeller-like conformation. acs.org X-ray crystallography provides the precise dihedral (torsion) angles that define this twist. nih.gov

It also defines the conformation of the ethyl ester group and its orientation relative to the benzoate ring. Analysis of bond lengths and angles can confirm the expected geometry; for example, the C=O bond length of the ketone is distinct from that of the ester. nih.gov This detailed conformational data is invaluable for computational modeling and for understanding how the molecule's shape influences its interactions and reactivity.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the reaction mechanisms involving 2-acylbenzoates, providing detailed information about transition states and reaction intermediates.

DFT calculations have been instrumental in clarifying the mechanistic pathways of complex organic reactions. One notable example is the electroreductive coupling of 2-acylbenzoates with α,β-unsaturated carbonyl compounds. d-nb.inforesearchgate.net The reaction is initiated by the reduction of the 2-acylbenzoate substrate. researchgate.net

Two primary mechanistic pathways were proposed and evaluated using DFT:

Radical Addition Pathway: This mechanism involves a one-electron reduction of the 2-acylbenzoate (compound 1 in the scheme) followed by O-trimethylsilylation to form an O-trimethylsilyl radical (A ). This radical then adds to the α,β-unsaturated compound (e.g., acrylonitrile (B1666552) 2a ) to form a new radical intermediate (B ), which is subsequently reduced by another electron to yield an enolate anion (D ). researchgate.netbeilstein-journals.org

Anionic Addition Pathway: This alternative path suggests a two-electron reduction of the substrate 1 and subsequent O-trimethylsilylation to form an O-trimethylsilyl anion (C ). This anion would then undergo a nucleophilic addition to the unsaturated compound 2a to form the same enolate anion intermediate D . beilstein-journals.org

Comparative studies and experimental evidence, such as the observation that less reactive acceptors still yield products, suggest that the reaction proceeds via the radical addition pathway. beilstein-journals.org The intermediate enolate anion D is a crucial juncture, as its subsequent reactions determine the final product structure. d-nb.inforesearchgate.net From intermediate D , the reaction can proceed through intramolecular cyclization to form intermediate E , which then leads to the final products after further transformations. researchgate.net

In a different synthetic context, the formation of 2-benzoylbenzoate esters from spiroindane-1,3-diones in an alcohol solution is proposed to proceed through a nucleophilic attack of an alkoxide anion on a carbonyl group, followed by a ring expansion to form a diene intermediate, which then rearranges to the final ester product. acs.org

A significant application of DFT in the study of Ethyl 2-benzoylbenzoate and related compounds is the prediction of product selectivity in reactions where multiple outcomes are possible. d-nb.info In the electroreductive coupling of 2-acylbenzoates with acrylonitrile, the reaction can yield either 2-cyanonaphthalen-1-ols or 3-(3-cyanoethyl)phthalides, depending on the substituents on the aromatic ring of the 2-acylbenzoate. d-nb.inforesearchgate.net

DFT calculations were employed to understand what governs this selectivity. The key step determining the product outcome is the cyclization of the intermediate enolate anion D to the cyclic intermediate E . d-nb.infobeilstein-journals.org By calculating the free energy difference (ΔG) between these two intermediates, researchers could predict which product would be favored. beilstein-journals.org A good agreement was found between the calculated energy differences and the experimentally observed product ratios. beilstein-journals.org This demonstrates the predictive power of DFT in forecasting reaction outcomes. d-nb.inforesearchgate.net

The table below summarizes the findings from a study on various substituted 2-acylbenzoates, correlating the calculated free energy of the cyclization step with the observed product distribution. researchgate.netbeilstein-journals.org

| Reactant (1) | Substituents (R) | Product(s) and Experimental Yield (%) | Calculated ΔG (D → E) (kcal/mol) |

|---|---|---|---|

| 1a | H | 2-Cyanonaphthalen-1-ol (3a, 56%) | -4.9 |

| 1b | 4-MeO | 2-Cyanonaphthalen-1-ol (3b, 71%) | -6.4 |

| 1d | 5,6-di-MeO | 2-Cyanonaphthalen-1-ol (3d, 36%) and 3-(3-Cyanoethyl)phthalide (4d, 26%) | -1.2 |

| 1e | 6-MeO | 3-(3-Cyanoethyl)phthalide (4e, 48%) | -0.7 |

| 1h | R=Ph | 3-(3-Cyanoethyl)phthalide (4h, 24%) | -1.3 |

Data adapted from a study on the electroreductive coupling of 2-acylbenzoates. researchgate.net The calculations were performed at the B3LYP/6-311+(2d,p)/IEFPCM(THF) level of theory.

Similarly, in the synthesis of tritylone alcohols versus 2-benzoylbenzoate esters, product selectivity is controlled by the choice of solvent and the amount of base used. acs.org While detailed predictive calculations for this specific system were not reported, DFT has been used to rationalize divergent mechanistic pathways in similar rhodium- and copper-catalyzed reactions, highlighting its utility in understanding selectivity. acs.org

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules like this compound. These calculations provide information on molecular geometry, orbital energies, and electronic transitions.

DFT methods, such as those using the B3LYP functional with a 6-31G* basis set, can predict key aspects of the electronic structure. This includes the geometry, electrostatic potential maps, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The analysis of HOMO and LUMO is particularly important as it helps in predicting the molecule's reactivity towards electrophiles and nucleophiles.

Furthermore, theoretical calculations have been used to study the structural features of metal complexes involving the 2-benzoylbenzoate anion as a ligand. In a study of copper(II) complexes, DFT calculations using the X3LYP hybrid functional were performed to investigate the coordination of the 2-benzoylbenzoate ligand. tandfonline.com The calculated frequency shifts of the carboxylate group's stretching vibrations helped confirm that it coordinates to the copper center in a monodentate fashion. tandfonline.com

Time-dependent DFT (TD-DFT) calculations are often used to simulate and interpret UV-Vis absorption spectra. For the related 4-benzoylbenzoic acid, quantum chemical calculations were conducted to analyze its UV-Vis spectra at different pH values. rsc.org These studies showed that accurately reproducing the experimental spectra, particularly the low-energy bands, can be challenging and highly dependent on the choice of the functional and the inclusion of solvent effects in the model. rsc.org Such computational investigations are crucial for understanding the photophysical properties of these aromatic ketones. rsc.org

Applications of Ethyl 2 Benzoylbenzoate in Advanced Materials and Chemical Synthesis

Photoremovable Protecting Groups in Organic Synthesis

In the intricate world of organic synthesis, protecting groups are essential tools for temporarily masking reactive functional groups. organic-chemistry.org Photoremovable protecting groups (PPGs), in particular, offer the advantage of being cleaved by light, providing spatial and temporal control over the deprotection process. nih.gov Esters of 2-benzoylbenzoic acid, including ethyl 2-benzoylbenzoate, have emerged as effective photolabile protecting groups for primary and secondary alcohols. researchgate.netacs.org

Application for Primary and Secondary Alcohols

The photolysis of 2-benzoylbenzoate esters of primary and secondary alcohols leads to the high-yield regeneration of the corresponding alcohol. researchgate.netresearchgate.net This process is typically initiated by the absorption of light, which excites the benzophenone (B1666685) moiety within the molecule. nih.gov In the presence of a hydrogen or electron donor, the excited ester undergoes a reaction to release the alcohol. researchgate.netresearchgate.net

The specific byproducts of the photoreaction depend on the reaction conditions. For instance, in the presence of 2-propanol, which acts as a hydrogen donor, the photoreduction of the ester leads to a ketyl radical that dimerizes to form 3,3"-diphenylbiphthalidyl. researchgate.netresearchgate.net Conversely, when amines are used as electron donors, the primary product is 3-phenylphthalide (B1295097), which results from the reduction of the ketone followed by lactonization. researchgate.net

Recent research has also demonstrated the synthesis of 2-benzoylbenzoate esters from spiroindane-1,3-diones in alcohol solvents, highlighting a novel synthetic route to these valuable compounds. acs.orgbohrium.com

Strategies for Orthogonal Control in Protecting Group Chemistry

Orthogonal control in protecting group chemistry refers to the ability to deprotect one type of protecting group in the presence of others without affecting them. organic-chemistry.orguchicago.edu This strategy is crucial for the synthesis of complex molecules with multiple functional groups. researchgate.net The use of photoremovable protecting groups like this compound derivatives provides a powerful tool for achieving orthogonality.

The cleavage of 2-benzoylbenzoate esters is triggered by light, a condition that is generally compatible with many other protecting groups that are sensitive to acidic, basic, or hydrogenolysis conditions. organic-chemistry.orguwindsor.ca This allows for the selective deprotection of an alcohol at a specific stage of a synthesis by simply exposing the molecule to UV light, while other protecting groups remain intact. nih.gov For example, a molecule might contain a silyl (B83357) ether, a benzyl (B1604629) ether, and a 2-benzoylbenzoate ester. The silyl ether could be removed with fluoride, the benzyl ether by hydrogenolysis, and the 2-benzoylbenzoate ester photochemically, all in a specific and controlled sequence. uwindsor.ca This level of control is indispensable in the multistep synthesis of natural products and other complex organic targets. researchgate.netacademie-sciences.fr

Radical Photoinitiators in Photopolymerization

This compound also functions as a radical photoinitiator, a key component in photopolymerization processes. Photopolymerization, or UV curing, is a technology that uses light to initiate a polymerization reaction, leading to the rapid formation of a cross-linked polymer network. nih.govmdpi.com This technology is widely used in coatings, inks, adhesives, and dental materials.

Mechanistic Aspects of Photoinitiation

Photoinitiators are molecules that, upon absorption of light, generate reactive species—either free radicals or cations—that initiate polymerization. sigmaaldrich.com this compound is classified as a Type II photoinitiator. mdpi.comsigmaaldrich.com This means that upon excitation by UV light, it does not cleave directly but instead abstracts a hydrogen atom from a co-initiator (synergist), typically a tertiary amine, to form a pair of radicals. mdpi.comsigmaaldrich.com These radicals then initiate the polymerization of monomers and oligomers, such as acrylates. mdpi.comresearchgate.net

The efficiency of the photoinitiation process is dependent on several factors, including the absorption characteristics of the photoinitiator, the intensity and wavelength of the UV light source, and the nature of the co-initiator. researchgate.net

Role in UV-Curable Formulations

UV-curable formulations are mixtures of monomers, oligomers, photoinitiators, and other additives that are liquid before curing and solidify upon exposure to UV light. nih.govgoogle.com this compound is a valuable component in these formulations due to its ability to efficiently initiate polymerization. Its higher molecular weight compared to some other photoinitiators can be advantageous in applications like food packaging, as it may reduce the risk of migration.

The choice of photoinitiator and its concentration are critical for controlling the properties of the final cured material, such as hardness, solvent resistance, and adhesion. researchgate.net this compound, often used in conjunction with other photoinitiators and co-initiators, allows for the tailoring of these properties to meet the demands of specific applications. google.com

Analysis of Photolytic Decomposition Products

During the UV curing process, not all photoinitiator molecules are consumed in the primary initiation step. nih.gov Excess free radicals can lead to side reactions, resulting in the formation of various photolytic decomposition products. nih.govnih.gov These products are typically low molecular weight species that can potentially migrate from the cured material. nih.govresearchgate.net

Studies have been conducted to identify the photolytic decomposition products of various photoinitiators, including those structurally related to this compound. nih.govnih.gov For example, the analysis of UV-exposed solutions of photoinitiators has identified a range of byproducts, including benzaldehydes, acetophenones, and benzoic acid derivatives. researchgate.net Understanding the formation of these decomposition products is crucial for assessing the safety and long-term stability of UV-cured materials, particularly in sensitive applications like food packaging. nih.govnih.gov

Precursors in Complex Organic Molecule Synthesis

The utility of this compound as a foundational building block is evident in its application in the synthesis of more elaborate chemical structures. Its reactive sites, including the ester and ketone functionalities, as well as the aromatic rings, provide multiple avenues for modification and elaboration, enabling the construction of complex molecular frameworks.

Synthesis of Tritylone Alcohols

A notable application of this compound is its role as an intermediate in the synthesis of tritylone alcohols. Recent research has demonstrated that this compound can undergo rearrangement reactions to yield these complex structures. The transformation is highly dependent on the reaction conditions, particularly the choice of solvent and base.

Studies have shown that in the presence of a strong organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a polar aprotic solvent like acetonitrile (B52724) (MeCN), this compound can be efficiently converted to tritylone alcohols. Optimal conditions for this rearrangement have been established, achieving yields of up to 80%. Conversely, when the reaction is performed in an alcohol solvent such as ethanol (B145695) (EtOH), the formation of 2-benzoylbenzoate derivatives is favored. bohrium.com This solvent-controlled regioselectivity highlights the tunability of the reaction to produce different classes of compounds from a single precursor. bohrium.com

The substrate scope for the synthesis of tritylone alcohols has been explored, demonstrating that various substituents on the phenyl group are well-tolerated, leading to a range of tritylone alcohol derivatives with differing yields. For instance, a naphthyl substituent has been shown to produce the highest yield, while a thienyl substituent results in a lower yield.

| Parameter | Condition | Outcome | Reference |

| Solvent | Acetonitrile (MeCN) | Favors tritylone alcohol synthesis | |

| Solvent | Ethanol (EtOH) | Directs synthesis towards 2-benzoylbenzoate derivatives | |

| Base | 15 equivalents of DBU | Promotes tritylone alcohol formation | |

| Base | 2.5 equivalents of DBU | Stabilizes 2-benzoylbenzoate ester products |

Enabling Methodologies for Natural Product Synthesis

While a direct total synthesis of a specific natural product originating from this compound is not extensively documented, its structural motifs are integral to methodologies that enable the synthesis of complex, bioactive molecules. The 2-benzoylbenzoate framework serves as a versatile scaffold for constructing larger, more intricate architectures found in various natural products and their analogues. nih.gov

The reactivity of the benzophenone core and the ester functionality allows for a variety of synthetic manipulations. For instance, the ketone can be a site for nucleophilic attack or reduction, while the ester can be hydrolyzed or transesterified. These transformations are fundamental in building molecular complexity. The synthesis of derivatives such as Ethyl 2-[4-(4-morpholinylmethyl)benzoyl]benzoate showcases how the basic structure can be elaborated with additional functional groups, a common strategy in the development of pharmaceutically active compounds. cymitquimica.com

Furthermore, the broader class of 2-benzoylbenzoic acid derivatives, for which this compound is a key ester, has been utilized in the synthesis of complex heterocyclic systems and other bioactive compounds. nih.gov These methodologies often involve intramolecular cyclizations and other strategic bond-forming reactions where the pre-existing benzoylbenzoate structure guides the formation of the desired complex target. This highlights the role of this compound as a valuable starting material, providing a reliable and adaptable foundation for the synthesis of molecules with potential biological activity. cymitquimica.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The classical synthesis of ethyl 2-benzoylbenzoate involves the acid-catalyzed esterification of 2-benzoylbenzoic acid with ethanol (B145695). tandfonline.com While this method is standard, research is moving towards more innovative and efficient strategies.

A significant recent development is the solvent-controlled regioselective rearrangement of spiroindane-1,3-diones. tandfonline.comacs.org This method offers a novel pathway to 2-benzoylbenzoate esters. The reaction's direction can be switched between the formation of tritylone alcohols and 2-benzoylbenzoate esters simply by changing the solvent. acs.org When the reaction is conducted in an alcohol like ethanol, this compound derivatives are obtained. tandfonline.com For instance, using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in ethanol at 70°C has been shown to produce the desired ester. tandfonline.com

This solvent-dependent methodology highlights a sophisticated approach to reaction control and opens avenues for synthesizing a variety of substituted this compound analogs by modifying the starting spiroindane-1,3-dione. Future work will likely focus on expanding the substrate scope and further optimizing reaction conditions to improve yields and applicability.

Table 1: Comparison of Synthetic Methodologies for this compound Derivatives

| Methodology | Description | Key Features |

|---|---|---|

| Classical Esterification | Acid-catalyzed reaction of 2-benzoylbenzoic acid with ethanol. tandfonline.com | Standard, well-established procedure. |

| Rearrangement of Spiroindane-1,3-diones | Solvent-controlled regioselective rearrangement using a base like DBU. tandfonline.comacs.org | Novel, offers access from different precursors, solvent-switchable outcome. |

Exploration of New Reactivity Profiles

Beyond its synthesis, the reactivity of this compound continues to be an area of active investigation. Its inherent structure, containing both a ketone and an ester functional group, allows for a range of chemical transformations.

Recent studies have demonstrated the synthetic utility of the 2-benzoylbenzoate scaffold. For example, the ester can be hydrolyzed under basic conditions to yield the corresponding 2-benzoylbenzoic acid. tandfonline.com Furthermore, the compound can undergo reduction and subsequent intramolecular cyclization to form γ-lactone products. tandfonline.com

The most prominent reactivity profile of 2-benzoylbenzoate esters is their behavior as photoremovable protecting groups. researchgate.net Upon photolysis, these esters can release a parent alcohol in high yield. researchgate.net The mechanism of this photoreaction is a subject of detailed study and can proceed through different pathways depending on the reaction conditions, such as the presence of a hydrogen or electron donor. acs.orgresearchgate.net In the presence of an amine, for example, the reaction can lead to the formation of 3-phenylphthalide (B1295097). researchgate.net This photochemical reactivity is crucial for its applications in controlled release systems.

Future research is expected to delve deeper into these and other potential reactions, such as novel cycloadditions, cross-coupling reactions, and asymmetric transformations, to synthesize more complex and valuable molecules.

Advanced Applications in Bio-orthogonal Chemistry and Materials Science

The unique properties of 2-benzoylbenzoates, particularly their photochemical reactivity, make them highly suitable for advanced applications in both biological and materials contexts.

Bio-orthogonal Chemistry: The ability of 2-benzoylbenzoate esters to act as photolabile (photoremovable) protecting groups is of significant interest. researchgate.net This functionality allows for the spatial and temporal control over the release of biologically active molecules. Research has shown that these esters can be used to "cage" alcohols and thiols, which can then be released upon irradiation with light. researchgate.net This has been applied to photochemically trigger the activity of serine proteases and for the photoaffinity labeling of proteins, a powerful technique to identify and study protein-ligand interactions. acs.org The development of new 2-benzoylbenzoate derivatives with tailored absorption wavelengths and cleavage efficiencies is an active area of research to enhance their utility in complex biological systems.

Materials Science: In materials science, esters of benzoylbenzoic acid are utilized as effective photoinitiators for the polymerization of ethylenically unsaturated compounds. epo.org The benzophenone (B1666685) moiety within the structure absorbs UV light, generating radical species that initiate the polymerization process. This is particularly useful for applications requiring rapid curing at low temperatures, such as in coatings, inks, and adhesives. epo.org Research in this area focuses on designing new photoinitiators with improved reactivity and stability. Related compounds like Mthis compound are also used as polymerization initiators. cymitquimica.com

The integration of 2-benzoylbenzoate derivatives into polymers can also create photoresponsive materials. For instance, block copolymers containing a photolabile 2-benzoylbenzoate-based initiator can be cleaved under UV irradiation, altering the material's properties on demand. researchgate.net

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is becoming increasingly vital in advancing the chemistry of this compound. Density Functional Theory (DFT) has emerged as a powerful tool for understanding and predicting the behavior of these molecules.

Computational studies have been employed to:

Investigate Molecular Structure: DFT calculations have been used to study the structural features of metal complexes involving 2-benzoylbenzoate ligands, such as copper(II) complexes, providing insights that complement experimental X-ray crystallography data. tandfonline.comtandfonline.com

Elucidate Reaction Mechanisms: The mechanism of the photolysis of 2-benzoylbenzoate esters has been investigated using computational methods to understand the intermediate radical species and transition states involved. acs.org DFT calculations have also been used to study the product selectivity in the electroreductive coupling of 2-acylbenzoates, helping to explain why certain products are formed preferentially. beilstein-journals.org

Predict Reactivity: Frontier molecular orbital analysis (HOMO/LUMO) can be used to predict the reactivity of the molecule towards electrophiles and nucleophiles. This predictive power can guide the design of new experiments and synthetic strategies.

By validating computational models with experimental data, researchers can gain a deeper and more nuanced understanding of the structure-property-reactivity relationships of this compound and its derivatives. This integrated approach is expected to accelerate the discovery of novel synthetic routes and applications for this versatile compound.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-benzoylbenzoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound is typically synthesized via acid-catalyzed esterification of 2-benzoylbenzoic acid with ethanol. Optimization involves varying catalysts (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid), temperature (reflux conditions), and solvent polarity. Reaction progress can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC). Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity product. Comparative studies of reaction parameters (e.g., molar ratios, solvent selection) should be conducted to maximize yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign peaks based on coupling patterns and integration ratios (e.g., ethyl group protons at δ ~1.3–1.5 ppm and δ ~4.3–4.5 ppm for the ester -OCH₂ group).

- IR Spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1720–1740 cm⁻¹ and aromatic C-H stretches.

- Mass Spectrometry (MS) : Identify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Cross-validate data with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .

Q. What are the common reactivity pathways of this compound under hydrolytic or reductive conditions?

- Methodological Answer :

- Hydrolysis : Acidic or basic hydrolysis yields 2-benzoylbenzoic acid and ethanol. Monitor pH and temperature to control reaction rate and byproduct formation.

- Reduction : Use LiAlH₄ or NaBH₄ to reduce the ester to 2-benzoylbenzyl alcohol. Confirm product via IR (disappearance of C=O stretch) and NMR (appearance of -OH and alcohol protons). Compare kinetic data across conditions to identify optimal reducing agents .

Advanced Research Questions

Q. How can computational chemistry methods be integrated with experimental data to elucidate the electronic structure of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict molecular geometry, electrostatic potential maps, and NMR chemical shifts. Validate computational models by comparing with experimental XRD data (e.g., using SHELXL for structural refinement ). Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward electrophiles or nucleophiles.

Q. What strategies are recommended for resolving discrepancies in reaction kinetics data observed during the hydrolysis of this compound?

- Methodological Answer :

- Controlled Replication : Conduct reactions under identical conditions (pH, temperature, solvent) to identify experimental variability.

- Kinetic Modeling : Apply pseudo-first-order or Michaelis-Menten kinetics to fit data. Use HPLC or in-situ IR to monitor intermediate formation.

- Side Reaction Analysis : Investigate potential side reactions (e.g., ester decomposition under acidic conditions) via GC-MS or 2D NMR .

Q. How can crystallographic data (e.g., from SHELX) resolve ambiguities in the solid-state conformation of this compound?

- Methodological Answer : Single-crystal XRD using SHELXL provides precise bond lengths, angles, and torsional parameters. Compare experimental data with computational crystal packing simulations to identify polymorphic forms. Analyze intermolecular interactions (e.g., π-π stacking of aromatic rings) to explain stability or solubility differences.

Q. What advanced techniques are suitable for studying the thermal decomposition pathways of this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with pyrolysis-GC/MS identifies decomposition products (e.g., benzoic acid derivatives or CO₂). Compare with computational thermolysis simulations (e.g., using Gaussian for transition-state analysis). Investigate substituent effects by synthesizing analogs (e.g., methyl or nitro derivatives) and comparing thermal stability .

Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting spectroscopic data for this compound across studies?

- Methodological Answer :

- Cross-Validation : Use multiple techniques (e.g., NMR, IR, MS) to confirm assignments.

- Literature Benchmarking : Compare with structurally similar esters (e.g., mthis compound ) to identify consistent spectral patterns.

- Computational Validation : Run DFT-based NMR shift predictions to resolve ambiguities in peak assignments .

Q. What statistical approaches are recommended for analyzing variability in synthetic yield data?

- Methodological Answer : Apply Design of Experiments (DoE) methodologies (e.g., factorial design) to isolate variables (e.g., catalyst loading, solvent). Use ANOVA to assess significance. Report confidence intervals and outliers in datasets. Replicate high-variability experiments under controlled conditions .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。